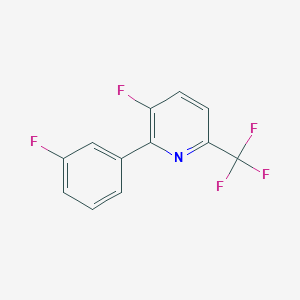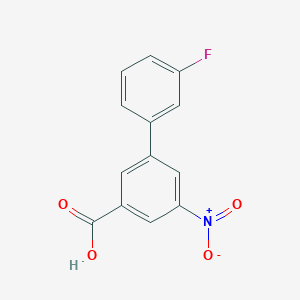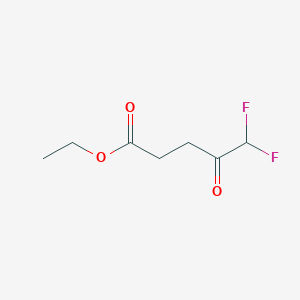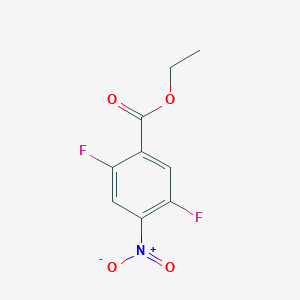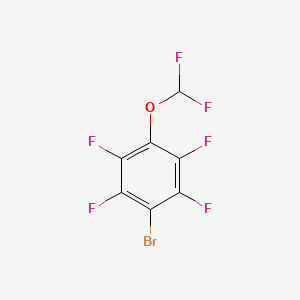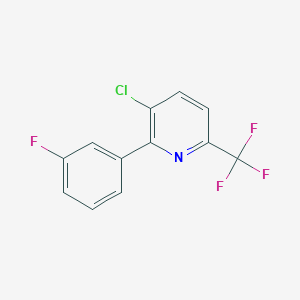![molecular formula C12H9F3N2O2 B1391609 (3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1215524-83-6](/img/structure/B1391609.png)
(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
A study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . It was found that the cyclocondensation strategy is not feasible; thus, the direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Chemical Reactions Analysis
The direct alkylation of the 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl or allyl halides furnishes a mixture of N- and O-alkylated products in ratios that depend mostly on the substrate choice . When the same reaction was performed with a more complex alkylating agent (5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, a brominated enone), only the N-alkylated pyrimidine was observed .Physical And Chemical Properties Analysis
The compound is a white solid with a yield of 60% and a melting point of 152–153 °C . The 1H NMR and 13C NMR values are also provided .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Process : The compound has been synthesized and structurally analyzed using X-ray diffraction, revealing details like conformational disorder and dihedral angles between different rings in the compound (Akkurt et al., 2003).
Molecular Structure and Stability : Various studies have detailed the molecular structure and stability of similar pyrimidine derivatives. These studies provide insights into the bond angles, conformation, and crystalline structures of related compounds (Gao et al., 2010), (Kang et al., 2015).
Chemical Properties and Reactions
Dissociation Constants and Thermodynamics : Studies have examined the dissociation constants and thermodynamic parameters of similar pyrimidine derivatives, which are crucial for understanding their reactivity in different environments (Bhesaniya & Baluja, 2014).
Regioselective Synthesis and Applications : Research on the regioselective synthesis of pyrimidine hybrids, including those with trifluoromethyl groups, explores their potential applications in fields like pharmacology (Zanatta et al., 2020).
Optical and Electronic Properties
- Nonlinear Optical Exploration : The optical and electronic properties of thiopyrimidine derivatives have been extensively studied, highlighting their potential in nonlinear optics and other high-tech applications (Hussain et al., 2020).
Mechanistic Insights and Catalysis
Mechanistic Studies : Investigations into the mechanisms of reactions involving similar compounds provide insights into their potential as catalysts and in synthesis processes (Anga et al., 2014).
Transesterification Catalysis : Some research indicates the use of related compounds as organocatalysts in transesterification reactions, pointing to potential applications in chemical synthesis (Ishihara et al., 2008), (Ishihara et al., 2008).
Wirkmechanismus
Mode of Action
The compound interacts with its targets, the MET I, by inhibiting their function . This inhibition disrupts the normal electron transport chain in the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species . This disruption in the energy balance of the cell and the increase in reactive oxygen species can lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the MET I, the compound disrupts the normal flow of electrons through the chain, affecting the production of ATP and increasing the production of reactive oxygen species . The downstream effects of this disruption can include cell death and an overall decrease in the growth and proliferation of the organism .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of the organism, making it effective as a fungicide . The compound has been shown to have excellent fungicidal activity, with some derivatives showing even better control effects on certain fungi than commercial fungicides .
Biochemische Analyse
Biochemical Properties
(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The trifluoromethyl group in the compound enhances its binding affinity to these enzymes, leading to increased metabolic stability and prolonged activity . Additionally, the compound has been shown to interact with certain receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptor proteins, altering their conformation and activity . This binding can result in either inhibition or activation of the target biomolecules, depending on the context. The compound also affects gene expression by interacting with DNA and RNA, leading to changes in the transcriptional activity of certain genes . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary over time, with some studies reporting a gradual decrease in activity after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRGYPBOPGZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


